

Unraveling the Solid-State Architecture of Anhydrous Mercurous Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercurous acetate*

Cat. No.: *B3275885*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous **mercurous acetate** ($\text{Hg}_2(\text{C}_2\text{H}_3\text{O}_2)_2$), offering key structural data, detailed experimental protocols for its synthesis and characterization, and a visualization of its molecular arrangement. This information is critical for understanding the solid-state behavior of this compound and can serve as a foundational reference for its application in synthetic chemistry and materials science.

Core Structural and Crystallographic Data

The crystal structure of anhydrous **mercurous acetate** was determined by single-crystal X-ray diffraction using synchrotron radiation. The compound crystallizes in the monoclinic space group C 2/m.[1][2] The fundamental structural unit is a centrosymmetric dimer, $\text{CH}_3\text{COO}-\text{Hg}-\text{Hg}-\text{OOCCH}_3$. These dimers are further assembled into infinite ribbons through longer, weaker $\text{Hg}-\text{O}$ interactions.

A summary of the key crystallographic and structural parameters is presented in the tables below.

Table 1: Crystallographic Data

Parameter	Value
Chemical Formula	<chem>Hg2(C2H3O2)2</chem>
Formula Weight	519.27 g/mol
Crystal System	Monoclinic
Space Group	C 2/m
Unit Cell Dimensions	
a	5.133(3) Å
b	5.866(3) Å
c	12.202(6) Å
α	90°
β	99.779(7)°
γ	90°
Volume	362.1(3) Å ³
Z	2
Data Collection	
Radiation	Synchrotron ($\lambda = 0.8464$ Å)
Temperature	150(2) K

Table 2: Selected Bond Distances and Angles

Bond/Angle	Distance (Å) / Angle (°)
Bond Distances	
Hg—Hg	2.5202(15)
Hg—O1	2.152(12)
Hg—O1' (inter-dimer)	2.6802(12)
C1—O1	1.25(2)
C1—O2	1.26(2)
C1—C2	1.49(3)
Bond Angles	
O1—Hg—Hg	178.6(3)
O1—C1—O2	123.9(19)
O1—C1—C2	118.0(18)
O2—C1—C2	118.1(18)

Symmetry code: (') -x+1, y, -z+1

Experimental Protocols

Synthesis and Crystallization of Anhydrous Mercurous Acetate

The synthesis of single crystals of anhydrous **mercurous acetate** suitable for X-ray diffraction was achieved through a slow reduction and crystallization process.[\[1\]](#)

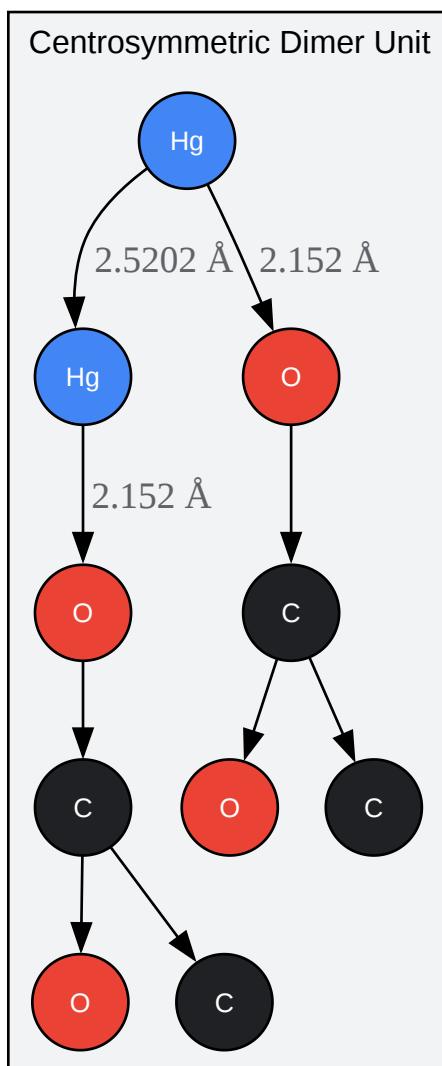
Materials:

- Mercuric acetate ($\text{Hg}(\text{OOCCH}_3)_2$)
- Ethylene glycol
- Methanol

Procedure:

- A solution of mercuric acetate (39.8 mg, 0.125 mmol) in ethylene glycol (2.5 ml) was prepared in a test tube.
- This solution was carefully layered with an additional 10 ml of pure ethylene glycol.
- A final layer of 2 ml of methanol was added on top of the ethylene glycol.
- The test tube was sealed and stored in the dark at room temperature.
- Large, thin, colorless hexagonal plates of anhydrous **mercurous acetate** formed over a period of approximately two weeks.

Crystal Structure Determination


The crystallographic data were collected on station 16.2 SMX at the Daresbury Synchrotron Radiation Source (SRS), UK.[\[1\]](#)

Data Collection and Refinement:

- A suitable single crystal with dimensions of approximately $0.02 \times 0.02 \times 0.01$ mm was selected.
- Data were collected at a temperature of $150(2)$ K.
- The structure was solved and refined using standard crystallographic software packages.
- The hydrogen atoms of the methyl group were positioned geometrically and refined as riding atoms. The methyl group was found to be disordered over two positions.

Visualization of the Crystal Structure

The following diagrams illustrate the key structural features of anhydrous **mercurous acetate**.

[Click to download full resolution via product page](#)

Fig. 1: Core $\text{Hg}_2(\text{O}_2\text{CCH}_3)_2$ Dimer Unit

Fig. 2: Formation of Infinite Ribbons

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencecodons.com [sciencecodons.com]

- 2. lutanho.net [lutanhonet]
- To cite this document: BenchChem. [Unraveling the Solid-State Architecture of Anhydrous Mercurous Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3275885#crystal-structure-of-anhydrous-mercurous-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com